molecular formula C13H13NO B8776148 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine

Cat. No.: B8776148
M. Wt: 199.25 g/mol
InChI Key: GNEAGHCUKNVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . Another method involves the cyclization of appropriate precursors under specific conditions, such as using acetyl chloride for N-acetyl protection .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects . These actions suggest a complex mechanism that combines multiple pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14H,6-7,9H2

InChI Key

GNEAGHCUKNVKGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-benzyl-2-phenyl-4,5,6,7-tetrahydrofuro[3, 2-c]pyridine (1.5 g, 0.00649 mol) in EtOH (30 mL) under nitrogen was added Pd—C(10%) (200 mg, 0.3 mmol). Hydrogen (1 atm) was applied and the reaction mixture was stirred for 3 to 4 h at RT. After consumption of starting materials as determined by TLC, the reaction mixture was filtered through Celite® (diatomaceous earth), washing with EtOH. The filtrate was concentrated to afford a solid which was washed with ether to afford 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (620 mg, 48%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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